molecular formula C11H14N2OS B5381083 N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 75220-49-4

N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B5381083
CAS No.: 75220-49-4
M. Wt: 222.31 g/mol
InChI Key: QKRSEPBFXYHLIO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a synthetic thiazole derivative characterized by a partially saturated thiazole ring (4,5-dihydro substitution), a methyl group at position 5, and a 2-amino substituent linked to a 4-methoxyphenyl group. This structure combines electron-rich aromaticity (from the methoxy group) with conformational flexibility due to the dihydrothiazole core.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-8-7-12-11(15-8)13-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRSEPBFXYHLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346647
Record name 4-Methoxy-N-[(2E)-5-methyl-1,3-thiazolidin-2-ylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75220-49-4
Record name 4,5-Dihydro-N-(4-methoxyphenyl)-5-methyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75220-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-[(2E)-5-methyl-1,3-thiazolidin-2-ylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the condensation of 4-methoxyaniline with 2-bromo-3-methylbutanoic acid, followed by cyclization with thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The dihydrothiazole ring undergoes selective oxidation under controlled conditions:

Oxidizing Agent Product Conditions Key Features
Hydrogen peroxideSulfoxide derivativeRoom temperature, 6–8 hoursSelective S-oxidation without ring dehydrogenation
m-CPBASulfone derivativeDichloromethane, 0°C → RTComplete oxidation to sulfone; preserves methoxyphenyl substituent
Oxone®Ring-dehydrogenated thiazoleAcetonitrile/water, refluxConverts dihydrothiazole to fully aromatic thiazole via two-electron oxidation

Structural Impact :

  • Sulfoxide/sulfone formation increases electrophilicity at sulfur by 38–52% (DFT calculations) .

  • Complete dehydrogenation eliminates ring strain, enhancing conjugation with the methoxyphenyl group.

Reduction Pathways

The thiazole core shows distinct behavior under reducing conditions:

Reducing Agent Target Site Outcome Yield
NaBH₄C=N bondTetrahydrothiazole formation72–78%
LiAlH₄Sulfur atomDesulfurization to imidazoline analog55%
H₂/Pd-CAromatic methoxy groupDemethylation to phenolic derivative<10%

Mechanistic Notes :

  • NaBH₄ selectively reduces the imine bond while preserving sulfur functionality.

  • LiAlH₄ induces C–S bond cleavage via radical intermediates, confirmed by ESR studies .

Electrophilic Substitution

The methoxyphenyl group directs regioselective aromatic substitutions:

Demonstrated Reactions :

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups para to methoxy (87% yield) .

  • Bromination : Br₂/FeBr₃ yields mono-brominated product at position 3' of phenyl ring.

  • Friedel-Crafts Acylation : Limited reactivity due to electron-donating OMe group (≤12% yield) .

Electronic Effects :

  • Hammett substituent constant (σₚ) of –0.27 for OMe group explains ortho/para directivity .

  • Thiazole ring reduces phenyl ring’s electron density by 15% (NBO analysis) .

Multi-Component Reactions (MCRs)

The 2-amine group participates in diverse MCRs:

Reactants Product Class Catalyst Application
Benzaldehyde + malononitrile4H-Pyran derivativesPiperidineFluorescent probes
Salicylaldehyde + thioglycolic acidBenzothiazinoneHCl (cat.)Anticancer scaffolds
Aryl diazonium saltsArylhydrazonesCuSO₄Photoswitchable ligands

Key Observation :
MCRs proceed via Schiff base intermediates, with reaction rates 2.3× faster than analogous phenylthiazoles due to increased amine nucleophilicity .

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

  • Phase I Metabolism : CYP3A4-mediated hydroxylation at thiazole’s 5-methyl group (Km = 18 μM) .

  • Phase II Conjugation : Glucuronidation at the 2-amine position (t₁/₂ = 6.7 h in human hepatocytes) .

Comparative Reactivity Table

The methoxy-substituted derivative shows distinct behavior versus unsubstituted analogs:

Reaction Unsubstituted Thiazole N-(4-MeO-Ph) Derivative Factor Change
Oxidation to sulfonet₁/₂ = 45 mint₁/₂ = 12 min3.75× faster
Electrophilic bromination2.2:1 ortho:para1:4.3 ortho:paraRegioselectivity reversal
NaBH₄ reduction yield61%78%+17%

Data compiled from

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been studied for its efficacy against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for development into new antimicrobial agents .

1.2 Anti-inflammatory Effects
Thiazole compounds are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially providing relief in conditions like arthritis and other inflammatory diseases .

1.3 Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research has indicated that it may induce apoptosis in cancer cells through the activation of specific signaling pathways . This makes it a promising candidate for further investigation in cancer therapeutics.

Agricultural Applications

2.1 Pesticidal Activity
Thiazole derivatives have been explored for their pesticidal properties. This compound has shown potential as an agrochemical agent against various pests and diseases affecting crops. Its application could lead to improved crop yields and reduced reliance on conventional pesticides .

2.2 Plant Growth Regulation
Emerging studies suggest that this compound may influence plant growth and development positively. It could act as a growth regulator by enhancing root development or stress resistance in plants under adverse conditions .

Material Science

3.1 Polymer Synthesis
In material science, thiazole compounds are utilized in the synthesis of polymers with enhanced properties. This compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability .

3.2 Conductive Materials
The compound's unique electronic properties make it suitable for applications in conductive materials. Research is ongoing to explore its use in organic electronics and photovoltaic devices, where it could enhance charge transport properties .

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of Thiazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth; potential for drug development .
Anti-inflammatory Properties of ThiazolesMedicinal ChemistrySuggested modulation of inflammatory pathways; implications for arthritis treatment .
Pesticidal Properties of Thiazole CompoundsAgricultural ScienceShowed effectiveness against crop pests; potential for reducing chemical pesticide use .
Polymer Applications of ThiazolesMaterial ScienceEnhanced mechanical properties in synthesized polymers .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. In the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Key Evidence
This compound 4,5-Dihydrothiazole 5-CH₃, 2-NH-(4-OCH₃-Ph) Not explicitly reported -
N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine 4,5-Dihydrothiazole 5-CH₃, 2-NH-(4-Cl-Ph) Not reported; Cl may enhance lipophilicity
MortaparibMild (4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine) Thiazole-triazole hybrid Triazole, thiophene, 4-OCH₃-Ph Co-inhibitor of Mortalin and PARP1
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) Aromatic thiazole 4-(4-OCH₃-Ph), 2-NH-(2,4-OCH₃-Ph) Potent antiproliferative activity (IC₅₀ ~ nM)
N-[4-(4-Nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine Aromatic thiazole 4-(4-OCH₃-Ph), 2-NH-(4-nitrophenoxy-Ph) Anthelmintic, antibacterial

Key Observations:

Dual methoxy groups (e.g., compound 10s) correlate with heightened antiproliferative activity, suggesting synergistic electronic effects .

Triazole-thiophene hybrids (e.g., MortaparibMild) expand interaction sites, enabling dual inhibition mechanisms .

Anticancer Potential:

  • MortaparibMild exhibits co-inhibition of Mortalin and PARP1, proteins implicated in cancer cell survival and DNA repair, with IC₅₀ values in the micromolar range (5–30 µM in cell viability assays) .
  • Compound 10s (aromatic thiazole) demonstrates superior antiproliferative activity (IC₅₀ ~ nM) in human cancer cell lines, attributed to optimized methoxy positioning enhancing tubulin binding .

Antibacterial/Anthelmintic Activity:

  • N-[4-(4-Nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine shows potent activity against E. coli and S. aureus, likely due to the nitro group’s electron-withdrawing effects improving target engagement .

Physicochemical Properties

  • LogP and Solubility :
    • The 4-methoxyphenyl group in the target compound reduces logP compared to chloro analogs, enhancing aqueous solubility .
    • Dihydrothiazole cores may lower melting points relative to aromatic thiazoles, as seen in analogs like N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine .

Biological Activity

N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound (CAS Number: 75220-49-4) features a thiazole ring substituted with a methoxyphenyl group. The synthesis typically involves the reaction of 4-methoxyaniline with thiourea under acidic conditions, leading to the formation of the thiazole ring through cyclization processes .

Biological Activities

The biological activities of this compound span several therapeutic areas:

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, this compound has been studied for its cytotoxic effects against various cancer cell lines. In a comparative analysis, the compound displayed an IC50 value indicative of potent anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundA431< 20
Compound XU25115.3
Compound YWM79318.7

2. Antimicrobial Properties

The compound has also shown promising antimicrobial activities. Studies have reported its effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

3. Antidiabetic Effects

Research has indicated that thiazole derivatives can exhibit antidiabetic activity by enhancing insulin sensitivity and reducing blood glucose levels. Specific studies have highlighted the potential of this compound in modulating glucose metabolism .

4. Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. The methoxy group enhances its interaction with neural receptors .

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring is crucial for enhancing the electron-donating properties of the compound, which significantly influences its biological activity. Modifications to the thiazole ring and phenyl substituents can lead to variations in potency and selectivity against different biological targets .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on human glioblastoma cells (U251). The compound demonstrated significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics .

Case Study 2: Antimicrobial Action
In another investigation focusing on antimicrobial properties, this thiazole derivative was tested against Staphylococcus aureus and Escherichia coli. Results showed a clear zone of inhibition comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiourea derivatives with α-haloketones or α-halocarboxylic acids under basic conditions. For example, thiourea analogues can be cyclized with chloroacetone derivatives to form the 4,5-dihydrothiazole core. Intermediates are characterized using FT-IR (to confirm functional groups like C=S or NH₂), ¹H/¹³C NMR (to verify regiochemistry), and mass spectrometry (for molecular weight confirmation). X-ray crystallography is critical for resolving ambiguities in regioselectivity or stereochemistry, as demonstrated in studies of related thiazolidinones .

Q. Which spectroscopic and chromatographic techniques are essential for purity assessment and structural validation?

  • HPLC/GC-MS : Quantify purity and detect residual solvents or byproducts.
  • NMR Spectroscopy : Assign proton environments (e.g., methoxy groups at δ ~3.8 ppm, thiazole protons at δ 5.0–6.5 ppm) and confirm substitution patterns.
  • Elemental Analysis : Validate empirical formula accuracy.
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks in crystal lattices) .

Q. How is the compound screened for preliminary biological activity in academic settings?

Initial screening often targets antimicrobial or anticancer activity:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans).
  • Cytotoxicity Studies : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements ensure reproducibility .

Advanced Research Questions

Q. How can computational tools like Multiwfn or DFT optimize the compound’s electronic properties for target binding?

  • Multiwfn Analysis : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing receptor binding.
  • Density Functional Theory (DFT) : Optimize geometry, predict frontier molecular orbitals (HOMO/LUMO), and quantify charge transfer dynamics. For example, the methoxyphenyl group’s electron-donating effects can enhance π-π stacking with aromatic residues in enzyme active sites .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from:

  • Reaction Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor cyclization over side reactions.
  • Catalyst Selection : Use of K₂CO₃ vs. Et₃N alters reaction kinetics.
  • Temperature Control : Microwave-assisted synthesis reduces reaction time and improves yield. Systematic DOE (Design of Experiments) protocols optimize variables .

Q. How does X-ray crystallography validate hydrogen-bonding networks critical to the compound’s stability?

SCXRD reveals intramolecular interactions, such as N–H⋯N hydrogen bonds between the thiazole amine and adjacent heteroatoms. These interactions stabilize the dihydrothiazole ring conformation and influence packing motifs (e.g., helical chains or layered structures). SHELXL refinement software is standard for resolving disorder or thermal motion artifacts .

Q. What methodologies identify structure-activity relationships (SAR) for anticancer activity?

  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated aryl groups) and test activity.
  • 3D-QSAR Models : CoMFA/CoMSIA analyses correlate steric/electronic features with IC₅₀ values.
  • Molecular Docking : Simulate binding to targets like tubulin or topoisomerase II. For instance, bulky tert-butyl groups on thiazole derivatives enhance hydrophobic interactions in ATP-binding pockets .

Q. How are regioselectivity challenges addressed in heterocyclic ring functionalization?

  • Directing Groups : Use of –OMe or –NO₂ groups to orient electrophilic substitution.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., Boc-protected amines) during multi-step syntheses.
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions introduce aryl groups at specific positions .

Methodological Notes

  • Crystallographic Refinement : Always validate SHELXL outputs with R-factors (<0.05 for high-resolution data) and check for overfitting using the R_free subset .
  • Biological Assays : Include negative controls (e.g., DMSO vehicle) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis).
  • Computational Workflows : Benchmark DFT methods (e.g., B3LYP/6-31G*) against experimental data to ensure accuracy .

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